3,5-Dichlorophenyldiazonium tetrafluoroborate (CAS 350-67-4) is a highly electrophilic, stabilized aryldiazonium salt. The tetrafluoroborate counterion confers critical solid-state stability, allowing it to be handled as a discrete, weighable reagent rather than a transient in situ intermediate [1]. It is widely procured for advanced cross-coupling reactions, electrochemical surface grafting, and as a stabilized colorimetric reagent (DPD) in automated clinical diagnostics [2].
Substituting this isolated tetrafluoroborate salt with in situ generated 3,5-dichlorophenyldiazonium chloride (typically formed from 3,5-dichloroaniline and sodium nitrite) introduces strong acids and aqueous byproducts into the reaction matrix [1]. This severely compromises moisture-sensitive cross-coupling protocols and non-aqueous electrochemical grafting procedures. Furthermore, in clinical diagnostics, generic or freshly prepared diazo reagents lack the shelf-stability of the DPD tetrafluoroborate salt, leading to unacceptable baseline drift and higher coefficients of variation in automated clinical chemistry analyzers [2].
The tetrafluoroborate counterion provides critical kinetic stability to the diazonium core. While 3,5-dichlorophenyldiazonium chloride rapidly decomposes and must be generated in situ, 3,5-dichlorophenyldiazonium tetrafluoroborate can be isolated as a crystalline solid and stored for over 2 years at -20 °C [1]. This allows for exact stoichiometric weighing and anhydrous reaction setups.
| Evidence Dimension | Storage stability and handling form |
| Target Compound Data | Isolable solid, stable >2 years at -20 °C |
| Comparator Or Baseline | 3,5-Dichlorophenyldiazonium chloride (Transient, strictly in situ generation) |
| Quantified Difference | Transition from an unstable transient intermediate to a weighable, long-term storable reagent |
| Conditions | Standard laboratory storage and anhydrous reaction preparation |
Eliminates the need for harsh, acidic in situ diazotization, enabling use in sensitive, anhydrous cross-coupling and grafting workflows.
In automated clinical chemistry analyzers, 3,5-dichlorophenyldiazonium tetrafluoroborate (DPD) is utilized as a stabilized diazonium compound for bilirubin quantification. Compared to traditional, less stable diazo reagents, the DPD-based assay achieves exceptional reproducibility, demonstrating a within-run coefficient of variation (CV) of less than 3% and a total assay precision CV of under 5% [1].
| Evidence Dimension | Assay reproducibility (Coefficient of Variation) |
| Target Compound Data | <3% intra-assay CV, <5% total CV |
| Comparator Or Baseline | Traditional unstable diazo reagents (Higher baseline drift and variability) |
| Quantified Difference | Maintains strict <3% intra-assay variability in automated systems |
| Conditions | Automated clinical chemistry analyzers measuring azobilirubin at 570/660 nm |
Critical for diagnostic procurement where reagent stability directly dictates assay calibration frequency and clinical reliability.
The compound is an elite precursor for electrografting 3,5-dichlorophenyl groups onto copper nanoparticles. In electrochemical CO2 reduction, Cu electrodes modified with 3,5-dichlorophenyldiazonium tetrafluoroborate (Cu-PhCl2) alter the interfacial water structure and dehydrate cations, achieving a C2+ product current density of up to -760 mA cm^-2. This represents a 6-fold increase in C2+ production compared to bare, unmodified copper electrodes [1].
| Evidence Dimension | C2+ product current density in CO2 reduction |
| Target Compound Data | Up to -760 mA cm^-2 |
| Comparator Or Baseline | Bare Cu nanoparticles (~126 mA cm^-2) |
| Quantified Difference | 6-fold increase in C2+ production current density |
| Conditions | Electrochemical CO2 reduction in alkaline media (1 M KOH) |
Provides a highly effective, scalable surface modification route for next-generation electrocatalyst manufacturing.
Procured as DPD, this compound is the gold standard stabilized diazonium reagent for quantifying total and direct bilirubin in serum. Its extended shelf-life and precise reactivity ensure low coefficients of variation in high-throughput clinical analyzers[1].
Ideal for electrografting robust 3,5-dichlorophenyl layers onto metallic electrodes (e.g., copper). The tetrafluoroborate salt allows for clean, non-aqueous grafting conditions, significantly enhancing the Faradaic efficiency and current density for C2+ products in CO2 reduction systems [2].
Serves as a highly electrophilic, weighable arylating agent. Because it circumvents the need for aqueous in situ diazotization, it is the preferred precursor for moisture-sensitive transition-metal-catalyzed cross-couplings and the synthesis of complex 3,5-dichlorophenyl derivatives [3].
Corrosive